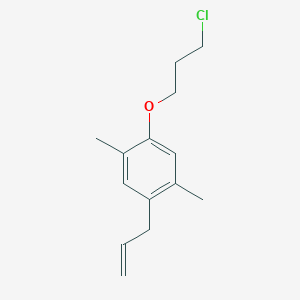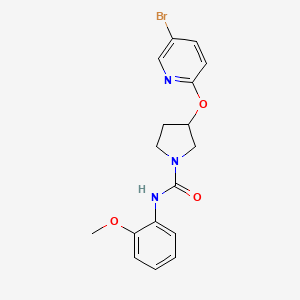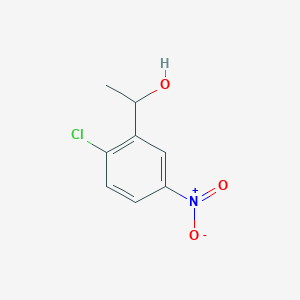
1-(2-chloro-5-nitrophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-5-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8ClNO3 It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, along with an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-chloro-5-nitrophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Chloro-5-nitrophenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction typically proceeds under mild conditions, yielding the desired alcohol .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more scalable and cost-effective methods. For example, catalytic hydrogenation of 1-(2-Chloro-5-nitrophenyl)ethanone using a palladium catalyst under hydrogen gas can be employed. This method offers high yields and can be easily scaled up for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-chloro-5-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), tin(II) chloride (SnCl2), hydrogen gas with palladium catalyst
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 1-(2-Chloro-5-nitrophenyl)ethanone
Reduction: 1-(2-Chloro-5-aminophenyl)ethanol
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-(2-chloro-5-nitrophenyl)ethan-1-ol depends on its specific application. In biological systems, the compound may act as a substrate for enzymes such as alcohol dehydrogenases, which catalyze the oxidation of the alcohol group to a ketone. The nitro group can also undergo reduction to form an amino group, which can interact with various biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Chloro-5-nitrophenyl)ethanone: This compound is structurally similar but contains a ketone group instead of an alcohol group.
1-(2-Chloro-5-aminophenyl)ethanol: This compound is formed by the reduction of the nitro group to an amino group.
1-(2-Chloro-5-nitrophenyl)-2-nitroethanol: This compound contains an additional nitro group on the ethanol moiety.
Uniqueness
1-(2-chloro-5-nitrophenyl)ethan-1-ol is unique due to the presence of both chloro and nitro groups on the phenyl ring, along with an ethanol moiety. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
IUPAC Name |
1-(2-chloro-5-nitrophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-5(11)7-4-6(10(12)13)2-3-8(7)9/h2-5,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPVEPRFYAHWHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)[N+](=O)[O-])Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
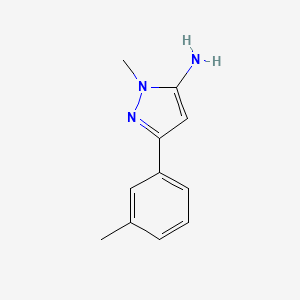
![2-(Benzylthio)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2862456.png)
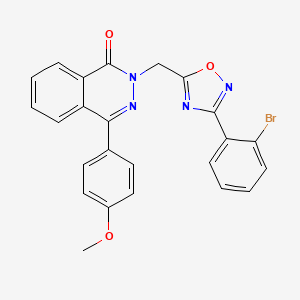
![1-(3,5-dimethylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2862461.png)
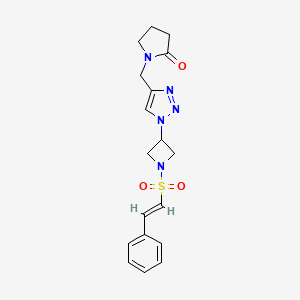
![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylbenzamide](/img/structure/B2862463.png)
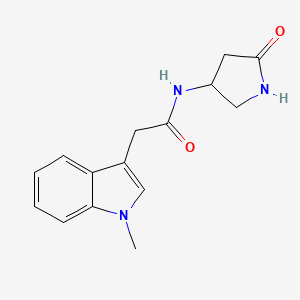
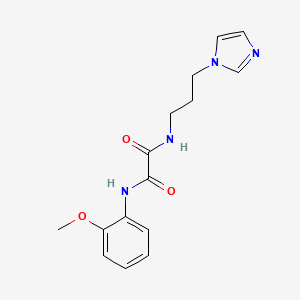
![2-({4-amino-6-[(4-ethoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2862467.png)
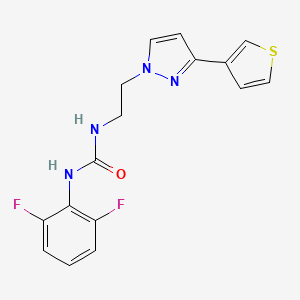
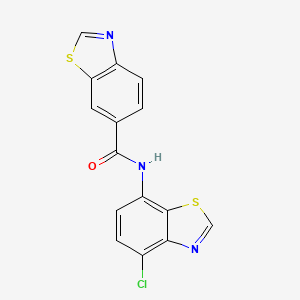
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2862471.png)
